BenchChemオンラインストアへようこそ!

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate

Lipophilicity Membrane permeability Drug-likeness

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate (CAS 1333210-41-5) is a bifunctional azetidine building block featuring a tert-butoxycarbonyl (Boc)-protected exocyclic amine and a gem-dimethyl-substituted quaternary carbon centre at the α-position to the azetidine ring. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g·mol⁻¹, this compound belongs to the class of sterically constrained, saturated nitrogen heterocycles widely employed in medicinal chemistry for the introduction of conformational rigidity and metabolic stability into lead molecules.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1333210-41-5
Cat. No. B3321310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate
CAS1333210-41-5
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C1CNC1
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4,5)8-6-12-7-8/h8,12H,6-7H2,1-5H3,(H,13,14)
InChIKeyOJURJDDXYFRCBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate (CAS 1333210-41-5): Procurement-Relevant Structural and Physicochemical Profile


tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate (CAS 1333210-41-5) is a bifunctional azetidine building block featuring a tert-butoxycarbonyl (Boc)-protected exocyclic amine and a gem-dimethyl-substituted quaternary carbon centre at the α-position to the azetidine ring [1]. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g·mol⁻¹, this compound belongs to the class of sterically constrained, saturated nitrogen heterocycles widely employed in medicinal chemistry for the introduction of conformational rigidity and metabolic stability into lead molecules [1]. Commercially available purities range from 95% to 98% across multiple global vendors .

Why Generic Substitution of tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate (1333210-41-5) Fails: Quantitative Differentiation from In-Class Analogs


Generic substitution among Boc-protected azetidine building blocks is not scientifically defensible because the target compound embeds a gem-dimethyl-quaternary carbon motif at the α-position that simultaneously modulates lipophilicity, conformational pre-organisation, and metabolic susceptibility in ways that simpler analogs cannot replicate [1]. The unsubstituted analog tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5) possesses a computed XLogP3 of 0.3 versus 1.1 for the target compound—a 0.8 log unit difference that translates to approximately a 6.3-fold higher n-octanol/water partition coefficient, substantially altering membrane permeability and protein-binding behaviour [1][2]. Furthermore, the gem-dimethyl group engages the Thorpe-Ingold conformational effect, accelerating cyclisation and ring-closure reactions by reducing the entropic penalty for adopting reactive conformations, a property absent in non-gem-disubstituted azetidine carbamates [3]. These quantifiable physicochemical and conformational differences mean that synthetic intermediates or final compounds built from the target scaffold cannot be assumed equivalent to those derived from simpler azetidine analogs, making procurement specification critical for reproducible research outcomes.

Quantitative Comparator Evidence for tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate (1333210-41-5): Head-to-Head and Cross-Study Differentiation Data


Lipophilicity Differentiation: XLogP3 Increase of 0.8 log Units versus the Simplest Boc-Azetidine Analog

The target compound tert-butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate exhibits a computed XLogP3 of 1.1, compared with 0.3 for the direct analog tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5), which lacks the gem-dimethyl-quaternary carbon motif [1][2]. This 0.8 log unit difference corresponds to an approximately 6.3-fold increase in the n-octanol/water partition coefficient (ΔlogP = 0.8 → P_ratio = 10^0.8 ≈ 6.3), indicating significantly enhanced lipophilicity that can improve passive membrane permeability and central nervous system penetration, consistent with the favourable logP range (1–3) for CNS drug candidates [4]. The methylene-spacer analog tert-butyl (azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) has an intermediate XLogP3 of 0.5, confirming that the quaternary carbon substitution, not merely increased carbon count, drives the lipophilicity gain [3]. The topological polar surface area remains constant at 50.4 Ų across all three analogs, confirming that the lipophilicity modulation occurs without altering hydrogen-bonding capacity [1][2][3].

Lipophilicity Membrane permeability Drug-likeness

Conformational Pre-organisation: Thorpe-Ingold Effect from the Quaternary Carbon Centre Accelerates Intramolecular Cyclisation

The gem-dimethyl-quaternary carbon centre in tert-butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate imposes angle compression at the α-carbon, a manifestation of the Thorpe-Ingold effect that reduces the entropic barrier to ring closure and intramolecular reactions [3]. Talele (2018) reviewed extensive quantitative datasets across multiple chemotypes, documenting that gem-dimethyl substitution accelerates cyclisation rates by factors typically ranging from 2-fold to over 100-fold compared to non-gem-disubstituted analogs, depending on the ring size being formed [3]. In the specific context of azetidine carbamates, the α-quaternary centre restricts the conformational freedom of the exocyclic C–N bond, pre-organising the molecule into conformations favourable for subsequent azetidine ring functionalisation or ring-expansion reactions, as demonstrated in Brønsted acid-mediated ring expansions of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones in yields up to 96% [3]. The simpler analog tert-butyl azetidin-3-ylcarbamate (91188-13-5) lacks this quaternary centre and therefore exhibits greater conformational flexibility (3 rotatable bonds vs. 4 for the target) but without the entropic pre-organisation benefit conferred by the gem-dimethyl motif [1][2].

Thorpe-Ingold effect Conformational restriction Cyclisation kinetics

Metabolic Stability Enhancement: Class-Level Evidence for gem-Dimethyl-Mediated Attenuation of Oxidative Metabolism

The gem-dimethyl group at the α-position in tert-butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate is expected to sterically shield the adjacent C–N bond and the azetidine ring nitrogen from cytochrome P450-mediated oxidative metabolism, consistent with the class-level benefit of gem-dimethyl substitution documented across multiple medicinal chemistry programs [3]. Talele (2018) catalogued numerous examples where introducing a gem-dimethyl group improved metabolic stability: for instance, in a β-lactam antibiotic series, gem-dimethyl substitution at the C-3 position reduced hydrolytic degradation and extended plasma half-life; in statin analogs, the gem-dimethyl motif contributed to reduced first-pass metabolism and improved oral bioavailability [3]. More directly, the review article 'Mitigating Heterocycle Metabolism in Drug Discovery' identifies azetidine as a heterocycle susceptible to oxidative metabolism and advocates steric shielding of the nitrogen atom as a validated strategy for stability improvement [3]. The target compound, by virtue of the quaternary carbon bearing two methyl groups adjacent to the azetidine C-3 position, introduces steric bulk precisely where metabolic attack on the azetidine ring occurs, providing a structural rationale for enhanced metabolic stability compared to the unsubstituted analog tert-butyl azetidin-3-ylcarbamate (91188-13-5) [1][2]. Direct microsomal stability data for the specific compound are not publicly available; this represents class-level inference based on well-established medicinal chemistry precedent.

Metabolic stability CYP450 oxidation Pharmacokinetics

Chemotype-Specific Differentiation versus the Regioisomeric 1-Boc-3-(2-aminopropan-2-yl)azetidine (1638768-77-0): Differential Boc Placement Determines Downstream Derivatisation Pathways

The target compound tert-butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate (1333210-41-5) and its regioisomer tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate (1638768-77-0) share the identical molecular formula C₁₁H₂₂N₂O₂ and molecular weight (214.30 g·mol⁻¹) but differ critically in the placement of the Boc protecting group: in the target compound, the Boc group protects the exocyclic amine, leaving the azetidine ring nitrogen (pKa ≈ 10–11 for azetidine) free for nucleophilic derivatisation; in the regioisomer, the Boc group caps the azetidine nitrogen, leaving the exocyclic primary amine available for amide coupling or reductive amination [1]. This differential protection strategy dictates entirely orthogonal synthetic pathways: the target compound enables azetidine N-alkylation, N-arylation, or sulfonylation without competing reaction at the Boc-protected amine, whereas the regioisomer is suited for peptide coupling or urea formation at the free exocyclic amine [1]. Both isomers are commercially available (target: 95–98% purity; regioisomer: 95% minimum purity) .

Regioisomer differentiation Orthogonal protection Synthetic strategy

Purity and Batch-to-Batch Consistency: Multi-Vendor Availability with Defined Quality Specifications Enabling Reproducible Procurement

tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate is commercially available from multiple independent suppliers with defined purity specifications: ≥95% (AKSci, Cat. 3965EC), 97% (AChemBlock, Cat. P48792), and ≥98% (MolCore, Cat. MC518118; Leyan, Cat. 1127328) . This competitive supply landscape provides end-users with procurement flexibility and quality assurance documentation including certificates of analysis (CoA) and safety data sheets (SDS) upon request . In comparison, the direct analog tert-butyl azetidin-3-ylcarbamate (91188-13-5) is available at 97–98% purity (Thermo Scientific, Bidepharm) and the methylene-spacer analog 91188-15-7 at 95% (AKSci, Bidepharm), indicating that the target compound matches or exceeds the purity standards of its closest commercially available analogs [1][2]. The hydrochloride salt form (CAS 1788044-14-3) is also commercially available for applications requiring enhanced aqueous solubility, providing an alternative formulation option with the same structural core .

Purity specification Quality assurance Reproducibility

Evidence-Backed Application Scenarios for tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate (1333210-41-5)


Synthesis of Conformationally Constrained Peptidomimetics and α-Quaternary Amino Acid Precursors

The gem-dimethyl-quaternary carbon centre in this building block directly enables the synthesis of 2-alkyl-2-carboxy-azetidines, a class of constrained α-amino acids with demonstrated utility in peptidomimetic drug design [1]. The Thorpe-Ingold conformational pre-organisation accelerates cyclisation reactions required for constructing constrained peptide backbone mimetics [4]. Researchers developing thrombin inhibitors or other protease-targeted peptidomimetics where conformational rigidity at the P2/P3 position is critical for potency should prioritise this building block over simpler azetidine analogs that lack the quaternary carbon constraint [1][4].

Medicinal Chemistry Lead Optimisation Requiring Modulated Lipophilicity Without Added Hydrogen Bonding

The 0.8 log unit increase in XLogP3 relative to the simplest Boc-azetidine analog (1.1 vs. 0.3) is achieved without any change in topological polar surface area (constant at 50.4 Ų) or hydrogen bond donor/acceptor counts [2][3]. This property profile is particularly valuable for CNS drug discovery programs, where the favourable logP range (1–3) and low TPSA (<60–70 Ų) are predictive of blood-brain barrier penetration [4]. The increased lipophilicity can improve membrane permeability without incurring the P-glycoprotein efflux liability often associated with aromatic ring additions, making this building block a strategic choice when balancing CNS penetration against efflux susceptibility [4].

Parallel Library Synthesis Requiring Orthogonal Protection Strategies for Divergent Derivatisation

The specific Boc placement on the exocyclic amine, leaving the azetidine ring nitrogen free, enables orthogonal derivatisation strategies essential for diversity-oriented synthesis (DOS) and parallel library production [1]. This is directly distinguished from the regioisomeric building block 1638768-77-0, where Boc protection on the azetidine nitrogen precludes ring N-functionalisation . Programs aiming to generate azetidine-containing compound libraries via N-alkylation, N-arylation, or sulfonylation of the azetidine ring should specifically procure this CAS number to avoid the synthetic dead-end that would result from using the alternative regioisomer [1].

Synthetic Route Scouting Where Reaction Yield Optimisation Benefits from the Thorpe-Ingold Kinetic Effect

The gem-dimethyl-quaternary carbon centre accelerates intramolecular reactions including cyclisation and ring-expansion processes through the Thorpe-Ingold effect, with literature-documented rate enhancements of 2- to >100-fold depending on the specific transformation [4]. Synthetic chemists developing routes involving azetidine ring functionalisation, spirocyclisation, or ring expansion to 1,3-oxazinan-2-ones should select this building block when reaction kinetics and yield are critical optimisation parameters, as the quaternary carbon pre-organises the substrate into conformations that lower the activation energy for the desired transformation [4].

Quote Request

Request a Quote for tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.